![molecular formula C11H17FO2 B3114607 Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate CAS No. 20277-39-8](/img/structure/B3114607.png)
Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate
Overview
Description
Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate is a chemical compound with the molecular formula C11H17FO2 . It is also known by other synonyms such as 4-Fluoro-bicyclo[2.2.2]octane-1-carboxylic acid ethyl ester .
Molecular Structure Analysis
The molecular structure of Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate is characterized by a bicyclic octane core with a fluorine atom at the 4-position and a carboxylate group at the 1-position . The ethyl group is attached to the carboxylate, forming an ester .Physical And Chemical Properties Analysis
Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate is a solid at room temperature . Its molecular weight is 200.25 g/mol . Detailed physical and chemical properties such as melting point, boiling point, solubility, and others might not be readily available without specific experimental data.Scientific Research Applications
Enantioselective Synthesis of Bicyclo[2.2.2]octane-1-carboxylates
- Researchers have developed a novel tandem reaction that allows rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates. These compounds exhibit excellent enantioselectivities under metal-free, mild, and operationally simple conditions . The open transition state involved in this process is mediated by an organic base, making it a valuable method for accessing this privileged bicyclic structure.
Natural Product Synthesis
- Bicyclo[2.2.2]octane represents a core unit found in various natural products, including atisanes, ent-atisanes, and daphmanidin-type alkaloids. For instance, the antibiotic platencin features this bicyclic structure and exhibits broad-spectrum antibacterial activity against Gram-positive pathogens. Efforts to access platencin and its analogues have been ongoing, emphasizing the importance of understanding the synthesis of bicyclo[2.2.2]octane derivatives .
Diversity-Oriented Synthesis
- Bicyclo[2.2.2]octane-1-carboxylate serves as an early-stage key intermediate in the diversity-oriented synthesis of natural products. Researchers seek methods that allow gram-scale preparation of this compound under straightforward conditions. Enantioselective approaches to bicyclo[2.2.2]octanes remain challenging, but recent advancements have expanded our synthetic toolbox .
Drug Development
- While platencin itself faces limitations as a clinical drug due to poor in vivo efficacy, its analogues hold promise. Researchers explore modifications of the bicyclo[2.2.2]octane scaffold to enhance antibacterial properties and overcome resistance. Understanding the structure-activity relationships of these derivatives is crucial for drug development .
Catalysis and Reaction Mechanisms
- Investigating the transition state and mechanistic aspects of the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates contributes to our understanding of organic reactions. Researchers study the role of organic bases and explore alternative catalytic pathways .
Materials Science and Molecular Rotors
- Bicyclo[2.2.2]octane’s unique three-dimensional structure makes it an interesting candidate for materials science applications. Additionally, it serves as a core unit in certain molecular rotors. Understanding its stability, reactivity, and potential interactions with other molecules is relevant to these fields .
Safety and Hazards
While specific safety and hazard data for Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate is not available in the sources I have access to, general precautions should be taken while handling it, like any other chemical substances. This includes avoiding inhalation, ingestion, or contact with skin and eyes .
properties
IUPAC Name |
ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FO2/c1-2-14-9(13)10-3-6-11(12,7-4-10)8-5-10/h2-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGYJICBVPWELW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(CC2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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